molecular formula C16H16ClNO2 B11562845 4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol

4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol

Cat. No.: B11562845
M. Wt: 289.75 g/mol
InChI Key: UZUHFNSZBSBRJD-UHFFFAOYSA-N
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Description

4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol is an organic compound with a complex structure It is characterized by the presence of a chloro group, hydroxyl group, and imino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-hydroxy-5-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-[(E)-[(2-hydroxy-5-methylphenyl)imino]methyl]-3,5-dimethylphenol is unique due to the presence of both chloro and imine groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

4-chloro-2-[(2-hydroxy-5-methylphenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C16H16ClNO2/c1-9-4-5-14(19)13(6-9)18-8-12-11(3)16(17)10(2)7-15(12)20/h4-8,19-20H,1-3H3

InChI Key

UZUHFNSZBSBRJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=CC2=C(C=C(C(=C2C)Cl)C)O

Origin of Product

United States

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